molecular formula C15H16FNO3S B4706310 4-ethoxy-N-(5-fluoro-2-methylphenyl)benzenesulfonamide

4-ethoxy-N-(5-fluoro-2-methylphenyl)benzenesulfonamide

Cat. No.: B4706310
M. Wt: 309.4 g/mol
InChI Key: VIYHPSACZIAPTA-UHFFFAOYSA-N
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Description

4-ethoxy-N-(5-fluoro-2-methylphenyl)benzenesulfonamide is an organic compound with a complex structure that includes an ethoxy group, a fluoro-substituted methylphenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(5-fluoro-2-methylphenyl)benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, ethoxybenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Sulfonation: The amino group is sulfonated to form the benzenesulfonamide structure.

    Fluorination: The methylphenyl group is introduced and subsequently fluorinated at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(5-fluoro-2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The fluoro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group may yield ethoxybenzaldehyde or ethoxybenzoic acid.

Scientific Research Applications

4-ethoxy-N-(5-fluoro-2-methylphenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent.

    Industry: It can be used in the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(5-fluoro-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluoro and ethoxy groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(5-chloro-2-methylphenyl)benzenesulfonamide
  • 4-ethoxy-N-(5-bromo-2-methylphenyl)benzenesulfonamide
  • 4-ethoxy-N-(5-iodo-2-methylphenyl)benzenesulfonamide

Uniqueness

4-ethoxy-N-(5-fluoro-2-methylphenyl)benzenesulfonamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, or iodo analogs. The fluoro group can enhance the compound’s stability and its ability to interact with specific molecular targets.

Properties

IUPAC Name

4-ethoxy-N-(5-fluoro-2-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S/c1-3-20-13-6-8-14(9-7-13)21(18,19)17-15-10-12(16)5-4-11(15)2/h4-10,17H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYHPSACZIAPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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